molecular formula C12H13BrN2O2 B2980075 tert-butyl N-(2-bromo-5-cyanophenyl)carbamate CAS No. 1889801-72-2

tert-butyl N-(2-bromo-5-cyanophenyl)carbamate

Cat. No.: B2980075
CAS No.: 1889801-72-2
M. Wt: 297.152
InChI Key: LNWJWNIWBIWDNN-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate: is a chemical compound with the molecular formula C12H13BrN2O2 and a molecular weight of 297.15 g/mol . It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromo-5-cyanophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate involves its interaction with specific molecular targets. The bromine and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The molecular pathways involved include inhibition of enzyme catalysis and disruption of protein-protein interactions .

Comparison with Similar Compounds

  • tert-Butyl N-(2-bromo-5-fluorophenyl)carbamate
  • tert-Butyl N-(2-bromo-5-methylphenyl)carbamate
  • tert-Butyl N-(2-bromo-5-chlorophenyl)carbamate

Comparison: tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate is unique due to the presence of the nitrile group, which imparts distinct reactivity and binding properties. Compared to its analogs with different substituents (e.g., fluorine, methyl, chlorine), the nitrile group enhances its potential as an intermediate in organic synthesis and its application in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-(2-bromo-5-cyanophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-8(7-14)4-5-9(10)13/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWJWNIWBIWDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889801-72-2
Record name tert-butyl N-(2-bromo-5-cyanophenyl)carbamate
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